molecular formula C12H12O4 B1600597 Ethyl 6-methoxybenzofuran-2-carboxylate CAS No. 50551-57-0

Ethyl 6-methoxybenzofuran-2-carboxylate

Cat. No.: B1600597
CAS No.: 50551-57-0
M. Wt: 220.22 g/mol
InChI Key: VBJGXQIHVLKHCT-UHFFFAOYSA-N
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Description

Ethyl 6-methoxybenzofuran-2-carboxylate is a useful research compound. Its molecular formula is C12H12O4 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antitumor Agents

Ethyl 6-methoxybenzofuran-2-carboxylate derivatives exhibit selective cytotoxicity against tumorigenic cell lines, making them potent anti-tumor agents. For example, derivatives such as 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester and its stable derivatives without the ester group have been synthesized for their anticancer properties. These compounds are designed to last longer in the human body as an anticancer agent (Hayakawa et al., 2004).

Synthetic Routes and Derivatives

This compound serves as a key intermediate in the synthesis of hydroxy-6H-benzofuro[3,2-c][1]benzopyran-6-ones through Micheal addition with benzoquinone. This process demonstrates the compound's role in creating complex benzofuran derivatives (Mcpherson & Ponder, 1976).

Antimicrobial and Antioxidant Activities

This compound derivatives have been synthesized for screening their in vitro antimicrobial and antioxidant activities. Compounds from these syntheses showed excellent antibacterial and antifungal properties, along with remarkable antioxidant potential (Raghavendra et al., 2016).

Fluorescence and Optical Properties

Derivatives of this compound have been synthesized and analyzed for their UV-vis absorption and fluorescence spectral characteristics. These studies have shown that the optical properties of these compounds can vary significantly depending on the substituents, which could be useful in the development of fluorescent materials (Jiang et al., 2012).

Heterocyclic Compounds Synthesis

This compound has been utilized in the synthesis of novel polycyclic heteroaromatic compounds. Through versatile reaction strategies, it has been used to create compounds where the benzofuran ring is fused or bound to various heterocyclic systems, demonstrating the compound's versatility in organic synthesis (Patankar et al., 2008).

Properties

IUPAC Name

ethyl 6-methoxy-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-3-15-12(13)11-6-8-4-5-9(14-2)7-10(8)16-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJGXQIHVLKHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474122
Record name Ethyl 6-methoxybenzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50551-57-0
Record name Ethyl 6-methoxybenzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of the product of Step A (1.28 g, 5.37 mmol) and DBU (0.3 ml) was heated for 3 h at 160° C. with stirring, cooled to room temperature and dissolved in EtOAc:MeOH mixture (99:1). The mixture was filtered through the silica bead and the filtrate was evaporated to give the title compound (1.11 g; 77%), as colourless solid. 1H-NMR (CDCl3) 1.40 (tr, 3H, J=7.13 Hz); 3.85 (s, 3H); 4.40 (q, 2H, J=7.13, 14.25 Hz); 4.45 (s, 1H); 6.91 (dd, 1H, J=2.25, 8.68 Hz); 7.04 (d, 1H, J—1.87 Hz); 7.51 (d, 1H, J=5.17 Hz),
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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